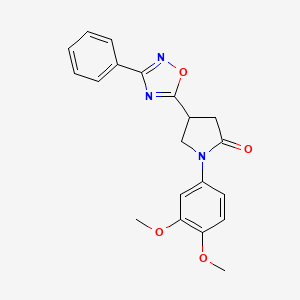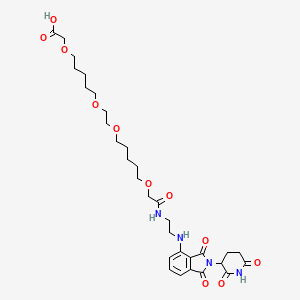
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is a synthetic compound that serves as a PROTAC (Proteolysis Targeting Chimera) linker. It features a pomalidomide moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a carboxylic acid group . Pomalidomide is known for its role as an E3 ligase activator, making this compound valuable in targeted protein degradation research .
作用机制
Target of Action
The primary target of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is Cereblon , a substrate receptor for the E3 ubiquitin ligase complex . Cereblon plays a crucial role in various biological processes, including limb outgrowth, the formation of neural tube during embryogenesis, and the regulation of immune response .
Mode of Action
This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a linker used in PROTAC (Proteolysis-Targeting Chimera) technology . This compound binds to Cereblon, activating the E3 ligase and leading to the ubiquitination and subsequent degradation of target proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH involves multiple steps, starting with the preparation of pomalidomide derivatives. The key steps include:
Formation of Pomalidomide Derivative: Pomalidomide is reacted with a suitable amine to form the C2-amido derivative.
PEG Spacer Attachment: The C2-amido derivative is then linked to a PEG spacer through a series of coupling reactions.
Carboxylic Acid Introduction: Finally, the PEG-linked pomalidomide derivative is functionalized with a carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .
化学反应分析
Types of Reactions
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amide and carboxylic acid groups.
Coupling Reactions: The PEG spacer allows for coupling with other molecules, facilitating the formation of larger conjugates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Coupling Reactions: Reagents like carbodiimides (e.g., EDC) and catalysts (e.g., DMAP) are used to facilitate the coupling of the PEG spacer with other molecules.
Major Products Formed
The major products formed from these reactions include various conjugates where this compound is linked to other bioactive molecules, enhancing their solubility and bioavailability .
科学研究应用
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Employed in the development of targeted therapies, particularly in cancer research.
Industry: Utilized in the production of high-purity reagents and as a component in various biochemical assays.
相似化合物的比较
Similar Compounds
Thalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH: Similar structure but with thalidomide instead of pomalidomide.
Lenalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH: Features lenalidomide, another E3 ligase activator.
Uniqueness
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is unique due to its specific combination of pomalidomide, PEG spacer, and carboxylic acid group, which provides enhanced solubility, bioavailability, and versatility in conjugation reactions .
属性
IUPAC Name |
2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N4O11/c36-25-11-10-24(29(40)34-25)35-30(41)22-8-7-9-23(28(22)31(35)42)32-12-13-33-26(37)20-45-16-5-1-3-14-43-18-19-44-15-4-2-6-17-46-21-27(38)39/h7-9,24,32H,1-6,10-21H2,(H,33,37)(H,38,39)(H,34,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYIZKATTGMJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)COCCCCCOCCOCCCCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N4O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

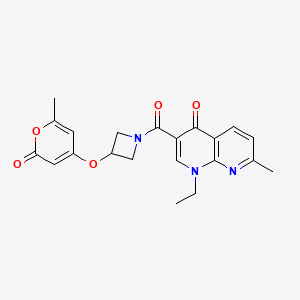
![2,5-dichloro-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2971895.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2971897.png)
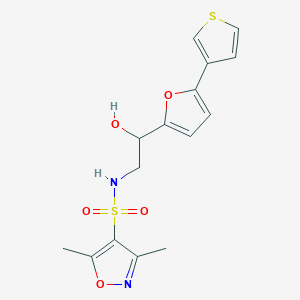
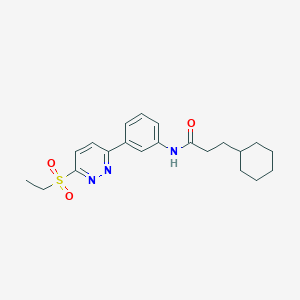

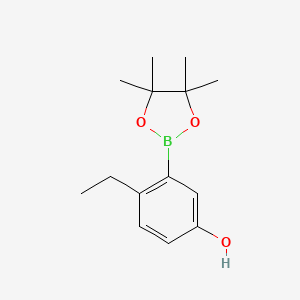
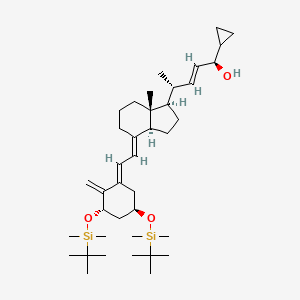
![Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B2971909.png)

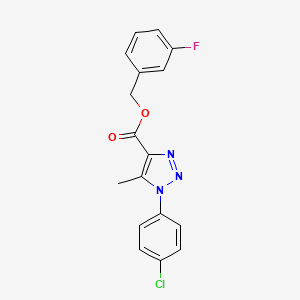
![3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2971915.png)
